molecular formula C24H23N5O2 B2582124 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705506-85-9

2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2582124
CAS No.: 1705506-85-9
M. Wt: 413.481
InChI Key: QWVCYWQSOIXWOF-UHFFFAOYSA-N
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Description

2-{[1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline is a sophisticated heterocyclic compound designed for advanced drug discovery and medicinal chemistry research. This hybrid molecule integrates multiple privileged pharmacophores, including a piperidine ring, a phenylpyrazole unit, and a quinoxaline system, into a single chemical entity. Heterocyclic amino acids and hybrid structures are becoming very important in modern drug discovery as versatile building blocks for the preparation of heterocyclic systems and peptides . The quinoxaline scaffold is a significant structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities such as antibacterial, anticancer, and kinase inhibition properties . Furthermore, pyrazole and pyrazoline derivatives are well-known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities, making them a focus of intensive research . The presence of the piperidine moiety further enhances the drug-like properties of this compound, as it is a common feature in many bioactive molecules. This compound is intended for use as a key intermediate or a novel scaffold in the synthesis of targeted chemical libraries, the exploration of new therapeutic agents, and structure-activity relationship (SAR) studies. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-28-22(15-21(27-28)17-7-3-2-4-8-17)24(30)29-13-11-18(12-14-29)31-23-16-25-19-9-5-6-10-20(19)26-23/h2-10,15-16,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVCYWQSOIXWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with the quinoxaline core. Common reagents used in these reactions include hydrazines, diketones, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that quinoxaline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with mechanisms often involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget OrganismActivity (IC50)Reference
Compound AStaphylococcus aureus0.45 mM
Compound BEscherichia coli0.72 mM
Compound CKlebsiella pneumoniae0.68 mM

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. Studies reveal that quinoxaline derivatives can inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response. This inhibition leads to reduced production of leukotrienes, mediators involved in inflammation and related diseases such as asthma and cardiovascular conditions .

Table 2: Anti-inflammatory Effects of Quinoxaline Derivatives

CompoundLOX Inhibition (%)Reference
Compound D75%
Compound E82%

Antitumor Activity

Quinoxaline derivatives have shown promise in cancer research as well. They exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 3: Antitumor Activity of Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound FMCF-7 (breast)10.5
Compound GA549 (lung)8.3

Neuroprotective Activity

Recent studies suggest that quinoxaline derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Case Studies

Several case studies highlight the efficacy of quinoxaline derivatives:

  • Antibacterial Study : A study evaluated the antibacterial properties of a synthesized quinoxaline derivative against Klebsiella pneumoniae. The results indicated a potent inhibitory effect with an IC50 value significantly lower than standard antibiotics .
  • Anti-inflammatory Research : A series of quinoxaline derivatives were tested for their ability to inhibit LOX activity in vitro. The most effective compound demonstrated over 80% inhibition at low concentrations, suggesting potential for development into therapeutic agents for inflammatory diseases .
  • Antitumor Evaluation : In vitro tests on various cancer cell lines revealed that certain quinoxaline derivatives induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Synthesis Complexity: The target compound’s synthesis likely involves coupling a pyrazole-carbonyl-piperidine intermediate to a quinoxaline scaffold, akin to methods in and . For example, uses a piperidine-phenyl coupling under reflux .
  • Functional Group Influence: The 1-methyl-3-phenylpyrazole group may enhance lipophilicity compared to simpler pyrazole derivatives, while the piperidine-4-yloxy linker could improve solubility relative to non-polar analogs .

Pharmacological and Functional Comparisons

While direct activity data for the target compound are absent, insights can be drawn from related compounds:

Receptor Binding Profiles

  • Cannabinoid Receptor Affinity: highlights that structural variations in pyrazole derivatives (e.g., WIN 55212-2) significantly impact CB1/CB2 receptor selectivity . The target compound’s 3-phenylpyrazole group may favor CB2 binding, similar to WIN 55212-2, which shows higher CB2 affinity .

Signal Transduction and Selectivity

  • cAMP Modulation : CB1 and CB2 receptors both inhibit cAMP accumulation via Gᵢ/o proteins . If the target compound interacts with these receptors, its piperidine-pyrazole moiety may influence efficacy, as seen in for HU-210 (CB1-selective) vs. WIN 55212-2 (CB2-preferring) .
  • Structural features (e.g., the quinoxaline core) may determine such functional divergence.

Metabolic and Physicochemical Properties

  • Pyrazole Stability: The 1-methyl-3-phenylpyrazole group likely improves metabolic stability compared to unsubstituted pyrazoles, as seen in ’s dihydropyrroloquinoxaline derivatives .
  • Solubility : The piperidine-4-yloxy group may enhance aqueous solubility relative to purely aromatic analogs, similar to piperidine-containing Pim-1 inhibitors in .

Biological Activity

The compound 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline is a synthetic derivative that combines the structural motifs of pyrazole and quinoxaline, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to our target showed inhibition of cancer cell proliferation in various types of cancer, including breast and lung cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the activation of p53 pathways .

Antimicrobial Activity

The pyrazole moiety has been linked to antimicrobial effects against both bacterial and fungal strains. Research has demonstrated that derivatives of pyrazole exhibit potent activity against Staphylococcus aureus and Candida albicans, suggesting that the incorporation of the piperidine and quinoxaline structures may enhance this activity through synergistic effects .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. In particular, it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, which is crucial for inflammatory responses. This effect is likely mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It potentially alters signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, leading to cytotoxic effects in cancer cells.

Case Studies

  • Anticancer Study : A study evaluated the efficacy of a related quinoxaline derivative against various cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM, indicating strong anticancer potential .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Research : In vivo studies on carrageenan-induced paw edema in rats revealed that administration of the compound significantly reduced swelling compared to controls, supporting its anti-inflammatory claims .

Data Tables

Biological ActivityIC50/EffectReference
Anticancer (breast cancer)10 µM
Antimicrobial (S. aureus)32 µg/mL
Anti-inflammatory (paw edema)Reduction by 50%

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